![molecular formula C15H18ClNO B14372647 3-[[Benzyl(methyl)amino]methyl]phenol;hydrochloride CAS No. 90287-70-0](/img/structure/B14372647.png)
3-[[Benzyl(methyl)amino]methyl]phenol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[Benzyl(methyl)amino]methyl]phenol;hydrochloride is a chemical compound that belongs to the class of substituted phenols. It is characterized by the presence of a benzyl group attached to a methylamino group, which is further connected to a phenol ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[Benzyl(methyl)amino]methyl]phenol;hydrochloride typically involves the following steps:
Formation of the Benzyl(methyl)amino Intermediate: This step involves the reaction of benzyl chloride with methylamine to form benzyl(methyl)amine.
Attachment to the Phenol Ring: The benzyl(methyl)amine is then reacted with a phenol derivative under basic conditions to form the desired compound.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the compound to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-[[Benzyl(methyl)amino]methyl]phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol ring can be oxidized to form quinones.
Reduction: The benzyl group can be reduced to form the corresponding alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alkanes and reduced amines.
Substitution: Various substituted phenols and amines.
Aplicaciones Científicas De Investigación
3-[[Benzyl(methyl)amino]methyl]phenol;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-[[Benzyl(methyl)amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The phenol ring can interact with enzymes and receptors, modulating their activity. The benzyl(methyl)amino group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[Benzyl(methyl)amino]-2-methyl-1-phenyl-1-propanone hydrochloride
- 1-[Benzyl(methyl)amino]-3-(2-methylphenoxy)-2-propanol hydrochloride
- 2-Benzyl-3-(dimethylamino)-1,1-diphenyl-1-propanol hydrochloride
Uniqueness
3-[[Benzyl(methyl)amino]methyl]phenol;hydrochloride is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
90287-70-0 |
|---|---|
Fórmula molecular |
C15H18ClNO |
Peso molecular |
263.76 g/mol |
Nombre IUPAC |
3-[[benzyl(methyl)amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C15H17NO.ClH/c1-16(11-13-6-3-2-4-7-13)12-14-8-5-9-15(17)10-14;/h2-10,17H,11-12H2,1H3;1H |
Clave InChI |
DARXCIVUXTWHCF-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1)CC2=CC(=CC=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


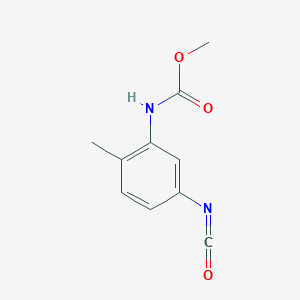
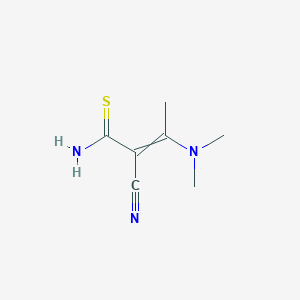

![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}-N-hydroxyacetamide](/img/structure/B14372584.png)
![[(2-Chlorophenyl)methyl]sulfamic acid](/img/structure/B14372607.png)
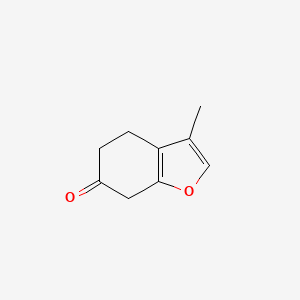
![3-[Bis(dimethylamino)methyl]-5,6-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14372614.png)
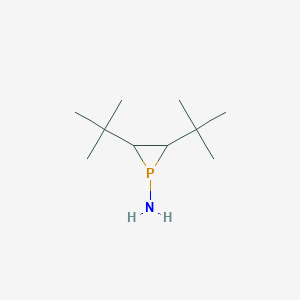
![1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene](/img/structure/B14372622.png)
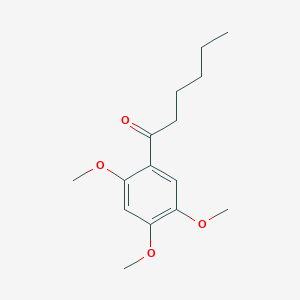
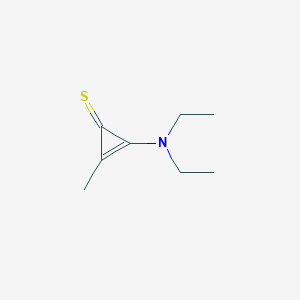
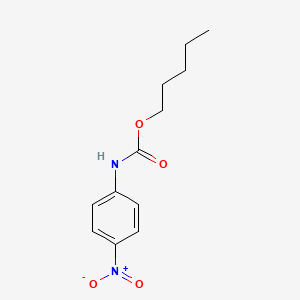
![1-[3-(Pyridin-4-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14372643.png)
![4-(4-Methoxyphenyl)-2-oxa-3-azabicyclo[3.2.0]hepta-3,6-diene](/img/structure/B14372644.png)
